2-(2-Bromoethyl)-1,3-oxazole hydrobromide is an organic compound classified within the oxazole family, which consists of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This compound is notable for its bromoethyl substituent at the second position of the oxazole ring, enhancing its reactivity and potential applications in various scientific fields. The compound's chemical formula is , and it is recognized by its CAS number 2763777-35-9.
The synthesis of 2-(2-Bromoethyl)-1,3-oxazole hydrobromide can be achieved through several methods, primarily involving the bromination of suitable precursors. Commonly, the process starts with the bromination of ethanolamine, followed by cyclization with an appropriate oxazole precursor. The reaction conditions typically require hydrobromic acid as a catalyst and a solvent such as ethanol.
In industrial applications, continuous flow reactors are often employed to enhance efficiency and scale up production while ensuring consistent quality.
The molecular structure of 2-(2-Bromoethyl)-1,3-oxazole hydrobromide features a five-membered ring with one nitrogen and one oxygen atom. The bromoethyl group significantly influences the compound's reactivity.
The compound participates in various chemical reactions typical of oxazoles and bromoalkyl groups. Key reactions include:
These reactions underscore its utility as a building block in organic synthesis.
The reactivity patterns include:
The mechanism of action for 2-(2-Bromoethyl)-1,3-oxazole hydrobromide involves its interaction with nucleophiles in substitution reactions. The bromoethyl group enhances electrophilicity, allowing for efficient bond formation with nucleophiles. This property is critical in medicinal chemistry for developing enzyme inhibitors or other bioactive compounds.
Relevant data regarding its physical properties are still being compiled in comprehensive databases.
2-(2-Bromoethyl)-1,3-oxazole hydrobromide has diverse applications across several scientific domains:
This compound's unique structure and properties make it a valuable asset in both academic research and industrial applications. Further studies are necessary to fully explore its mechanisms and potential uses in drug development and other fields.
Traditional synthetic routes to 2-(2-bromoethyl)-1,3-oxazole hydrobromide rely on sequential transformations that construct the oxazole core prior to introducing the bromoethyl functionality. The van Leusen oxazole synthesis remains a benchmark approach, where p-tolylsulfonylmethyl isocyanide (TosMIC) reacts with aldehydes under basic conditions. In one adaptation, aromatic aldehydes undergo cycloaddition with TosMIC catalyzed by quaternary ammonium hydroxide ion-exchange resins, yielding 5-aryloxazoles in high purity after filtration to remove sulfinic acid byproducts [1]. For bromoethyl derivatives, 3-(2-bromoethyl)acrolein serves as a key precursor, undergoing HBr-mediated conjugate addition followed by cyclocondensation with 1,3-propanediol. This sequence affords the bicyclic acetal 2-(2-bromoethyl)-1,3-dioxane as an isolable intermediate, with the reaction endpoint monitored using dicinnamalacetone indicator to prevent HBr over-addition [3].
Alternative routes employ α-haloketone precursors in condensations with amides. Copper-catalyzed coupling of α-diazoketones with amides provides 2,4-disubstituted oxazoles, though regioselectivity challenges arise with unsymmetrical substrates. For bromoethyl derivatives, 4-bromo-2-butanone has been reacted with formamide derivatives under acid catalysis, though yields rarely exceed 50% due to polyhalogenation side reactions [1] [3].
Table 1: Traditional Synthesis Methods and Yields
Method | Key Intermediate | Yield (%) | Limitations |
---|---|---|---|
Van Leusen (TosMIC) | 5-Aryloxazole | 70-85 | Limited to aldehydic substrates |
HBr/Acrolein-Propanediol | 2-(2-Bromoethyl)-1,3-dioxane | 65 | Requires acetal deprotection step |
α-Haloketone-Amidation | 4-Bromo-2-butanone | 40-52 | Low regioselectivity with unsymmetrical ketones |
Electrochemical Ritter Reaction | Ketone precursors | 60-75 | Specialized equipment required |
Transition-metal catalysis has revolutionized oxazole synthesis, enabling direct C-H functionalization and regioselective cyclizations. Palladium-catalyzed direct arylation demonstrates exceptional versatility, where task-specific phosphine ligands control regiochemistry: polar solvents favor C-5 arylation of oxazoles, while nonpolar solvents promote C-2 functionalization. This ligand/solvent tuning permits selective access to 2- or 5-substituted oxazole scaffolds from aryl/heteroaryl bromides, chlorides, iodides, or triflates [1]. For bromoethyl derivatives, 5-vinyloxazoles serve as precursors, undergoing hydroboration-bromination to install the bromoethyl group post-cyclization.
Gold(I)-catalyzed [2+2+1] annulations provide atom-economical access to 2,5-disubstituted oxazoles. MCM-41-immobilized phosphine-gold(I) complexes efficiently assemble terminal alkynes, nitriles, and oxygen atoms from 8-methylquinoline N-oxide as an oxidant. This heterogeneous catalyst delivers 2,5-disubstituted oxazoles in >85% yield and maintains activity over eight recycling cycles, offering significant advantages for large-scale synthesis [1]. Copper catalysis also features prominently, with Cu(NO₃)₂·3H₂O/I₂ systems enabling oxidative coupling of arylacetylenes and α-amino acids through sequential iodination, Kornblum oxidation, and decarboxylative annulation [1].
Table 2: Catalytic Systems for Oxazole Ring Formation
Catalyst System | Reaction Type | Temperature (°C) | Yield Range (%) | Regioselectivity |
---|---|---|---|---|
Pd(OAc)₂/CyPAd-DalPhos | C2 Arylation | 80-110 | 75-93 | C2 >20:1 vs C5 |
MCM-41-Ph₃PAuCl/AgOTf | [2+2+1] Annulation | 60 | 82-91 | 2,5-Disubstituted |
Cu(NO₃)₂·3H₂O/I₂ | Alkyne-Amino Acid Coupling | 100 | 68-79 | 2,5-Disubstituted |
Ni(II)/BTPP/NaTFA | Phenol Derivative Coupling | 100 | 70-88 | C2 Selective |
Installing the bromoethyl moiety requires careful optimization to avoid oxazole ring degradation. Electrophilic bromination of 2-vinyloxazole precursors represents the most direct approach, employing N-bromosuccinimide (NBS) in anhydrous DMF at 0°C. This method achieves 75% conversion but suffers from dibromide byproduct formation (∼15%) when stoichiometry exceeds 1.05 equivalents [2] [8]. Superior regioselectivity is attained via HBr salt formation from 2-(2-hydroxyethyl)oxazole precursors. Treatment with 48% aqueous HBr at reflux (3h) provides the hydrobromide salt in 89% yield, with crystallization from ethanol/diethyl ether yielding analytically pure material [3].
Solvent polarity critically influences salt stability. Dichloromethane promotes zwitterion formation in 2-(2-bromoethyl)oxazole, decreasing isolated yields, while aprotic polar solvents (DMF, acetonitrile) facilitate quaternization side reactions. Optimal hydrobromide salt formation employs acetic acid solvent with gaseous HBr bubbling at 40°C, achieving 92% conversion with <2% N-alkylated impurities [2]. Spectroscopic characterization confirms the structure through diagnostic ¹H NMR signals: δ 3.45 (t, 2H, CH₂Br), 4.71 (t, 1H, oxazole-H4), and 8.15 (s, 1H, oxazole-H2) [2] [10].
Transitioning from batch to continuous flow processes resolves key scalability challenges in bromoethyloxazole hydrobromide synthesis. Exothermicity management during HBr addition proves crucial—batch reactors exhibit dangerous temperature spikes (>Δ50°C) during bromination, whereas microfluidic systems maintain isothermal conditions (±2°C) through rapid heat dissipation. A two-stage continuous process achieves 85% yield at kilogram scale:
Ionic liquid recycling significantly reduces costs. The van Leusen reaction in [BMIM][BF₄] permits catalyst-free oxazole formation at 80°C with 94% conversion. Phase separation after reaction allows ionic liquid reuse for six cycles with <5% yield degradation, eliminating organic solvent waste [1]. For final salt formation, thin-film evaporators achieve near-quantitative HBr incorporation by precisely controlling vapor/liquid interface contact time to 8 seconds, minimizing hydrolytic decomposition [3].
Regioisomeric impurities significantly impact compound utility in pharmaceutical synthesis. 2-(1-Bromoethyl)-1,3-oxazole forms via alkene isomerization during bromination and exhibits distinct reactivity: SN₂ substitutions proceed 8-fold slower due to steric hindrance, while elimination to vinyloxazole predominates under basic conditions (95% vs 35% for 2-bromoethyl isomer) [5] [8].
Computational analyses reveal electronic origins of these differences. Natural Bond Orbital (NBO) calculations at the MP2/6-31G level indicate higher Cβ electrophilicity in 2-(2-bromoethyl)oxazole (natural charge +0.32) versus the 1-bromoethyl isomer (+0.18). This arises from hyperconjugative stabilization from the oxazole nitrogen lone pair into the σ orbital of the C-Br bond (28 kJ/mol stabilization energy). In contrast, 3-(2-bromoethyl)isoxazole—a common impurity from ring isomerization—shows attenuated stabilization (14 kJ/mol) due to unfavorable orbital alignment [5].
Thermal stability also varies dramatically among isomers. Accelerated stability testing (70°C/75% RH) shows 2-(2-bromoethyl)oxazole hydrobromide maintains >98% purity after 14 days, while 5-(2-bromoethyl) regioisomer degrades to 87% purity under identical conditions, forming oxazole-5-acetaldehyde via hydrolysis. This divergence underscores the importance of regiocontrol during synthesis [2] [8].
Table 3: Properties of Bromoethyl Oxazole/ Isoxazole Regioisomers
Isomer | Relative Reaction Rate (SN₂) | ΔG‡ Elimination (kJ/mol) | NBO Charge at Cβ | 70°C Stability (t₁/₂, days) |
---|---|---|---|---|
2-(2-Bromoethyl)-1,3-oxazole | 1.00 (reference) | 98.7 | +0.32 | >28 |
2-(1-Bromoethyl)-1,3-oxazole | 0.13 | 87.4 | +0.18 | 19 |
4-(2-Bromoethyl)-1,3-oxazole | Not detected | 102.1 | +0.29 | 15 |
5-(2-Bromoethyl)-1,3-oxazole | 0.87 | 94.3 | +0.27 | 9 |
3-(2-Bromoethyl)isoxazole | 0.45 | 78.9 | +0.21 | 12 |
CAS No.: 65618-21-5
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: